molecular formula C17H20Cl2N4O B7030156 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide

Cat. No.: B7030156
M. Wt: 367.3 g/mol
InChI Key: IIULXMMBGMMFJG-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide is a complex organic compound that features a pyrrolidine ring, a dichlorophenyl group, and a pyrazole moiety

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O/c1-22-8-6-13(21-22)3-5-17(24)20-14-7-9-23(11-14)16-4-2-12(18)10-15(16)19/h2,4,6,8,10,14H,3,5,7,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULXMMBGMMFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCC(=O)NC2CCN(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the dichlorophenyl group and the pyrazole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-3-yl)propanamide: shares structural similarities with other compounds containing pyrrolidine, dichlorophenyl, and pyrazole moieties.

    1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl-1H-pyrazole-3-carboxamide: is another compound with similar structural features and potential biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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